- Unexpected synthesis of azepino[4,3,2-cd]indoles from 4-aminoindoles, Tetrahedron Letters, 2017, 58(13), 1324-1325

Cas no 91482-63-2 (1-methyl-4-nitro-indole)

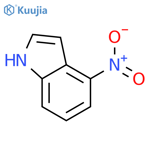

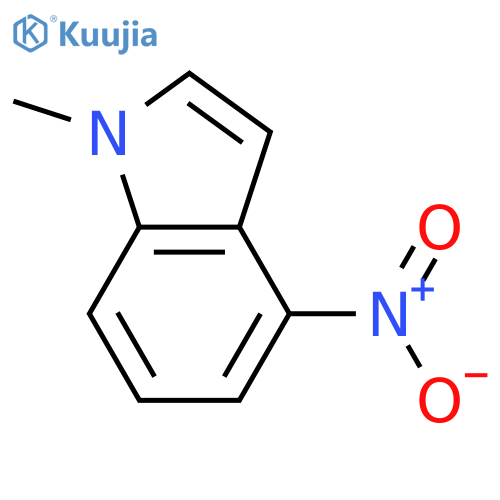

1-methyl-4-nitro-indole structure

商品名:1-methyl-4-nitro-indole

1-methyl-4-nitro-indole 化学的及び物理的性質

名前と識別子

-

- 1-methyl-4-nitro-1H-Indole

- 1H-Indole,1-methyl-4-nitro-

- 1-methyl-4-nitroindole

- 1H-Indole,1-methyl-4-nitro

- 1-methyl-4-nitroindolone

- 4-nitro-N-methylindole

- 1-Methyl-4-nitro-1H-indole (ACI)

- 1-methyl-4-nitro-indole

- CS-0061754

- AKOS006284503

- AB43866

- 1-methyl-4-nitro-1H-indol

- DTXSID20524314

- SY242535

- MFCD08236728

- MGIRVUJGWSRAOV-UHFFFAOYSA-N

- AC-18590

- SCHEMBL2475315

- 91482-63-2

- AS-38397

-

- MDL: MFCD08236728

- インチ: 1S/C9H8N2O2/c1-10-6-5-7-8(10)3-2-4-9(7)11(12)13/h2-6H,1H3

- InChIKey: MGIRVUJGWSRAOV-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1C2C=CN(C=2C=CC=1)C)=O

計算された属性

- せいみつぶんしりょう: 176.05900

- どういたいしつりょう: 176.058577502g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 214

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- 密度みつど: 1.298

- ふってん: 339.247°C at 760 mmHg

- フラッシュポイント: 158.971°C

- 屈折率: 1.631

- PSA: 50.75000

- LogP: 2.60970

1-methyl-4-nitro-indole セキュリティ情報

1-methyl-4-nitro-indole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-methyl-4-nitro-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132394-1g |

1-Methyl-4-nitro-1H-indole |

91482-63-2 | 97% | 1g |

¥679.00 | 2024-04-25 | |

| Chemenu | CM238124-250mg |

1-Methyl-4-nitro-1H-indole |

91482-63-2 | 95%+ | 250mg |

$99 | 2024-07-20 | |

| TRC | M223535-500mg |

1-Methyl-4-nitro-1H-indole |

91482-63-2 | 500mg |

$ 365.00 | 2022-06-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KS773-200mg |

1-methyl-4-nitro-indole |

91482-63-2 | 98% | 200mg |

603.0CNY | 2021-07-17 | |

| abcr | AB447383-5 g |

1-Methyl-4-nitro-1H-indole |

91482-63-2 | 5g |

€1,253.40 | 2022-08-31 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTF512-1G |

1-methyl-4-nitro-indole |

91482-63-2 | 95% | 1g |

¥ 759.00 | 2023-04-13 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KS773-250mg |

1-methyl-4-nitro-indole |

91482-63-2 | 98% | 250mg |

1052CNY | 2021-05-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KS773-1g |

1-methyl-4-nitro-indole |

91482-63-2 | 98% | 1g |

2437.0CNY | 2021-07-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KS773-50mg |

1-methyl-4-nitro-indole |

91482-63-2 | 98% | 50mg |

266.0CNY | 2021-07-17 | |

| abcr | AB447383-250mg |

1-Methyl-4-nitro-1H-indole; . |

91482-63-2 | 250mg |

€95.30 | 2025-03-19 |

1-methyl-4-nitro-indole 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled

1.2 4 h, rt

1.2 4 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 2 h

リファレンス

- Discovery of a New Class of Anilinoquinazoline Inhibitors with High Affinity and Specificity for the Tyrosine Kinase Domain of c-Src, Journal of Medicinal Chemistry, 2004, 47(4), 871-887

合成方法 3

はんのうじょうけん

1.1 Reagents: Dimethyl oxalate , Potassium tert-butoxide Solvents: Dimethylformamide

リファレンス

- Alkylation with oxalic esters. Scope and mechanism, Tetrahedron, 1990, 46(17), 6113-24

合成方法 4

はんのうじょうけん

リファレンス

- Product class 13: indole and its derivatives, Science of Synthesis, 2001, 10, 361-652

合成方法 5

はんのうじょうけん

リファレンス

- N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea hydrochloride: the first selective 5-HT1C receptor antagonist, Journal of Medicinal Chemistry, 1993, 36(8), 1104-7

合成方法 6

はんのうじょうけん

1.1 Reagents: Potassium ethoxide Solvents: Dimethyl sulfoxide , Dimethylformamide ; 0 °C; 24 h, 40 °C

2.1 Reagents: Potassium hydroxide Solvents: Acetone ; 0 °C; 2 h, rt

2.1 Reagents: Potassium hydroxide Solvents: Acetone ; 0 °C; 2 h, rt

リファレンス

- Synthesis and in Vitro and in Vivo Antitumor Activity of 2-Phenylpyrroloquinolin-4-ones, Journal of Medicinal Chemistry, 2005, 48(9), 3417-3427

合成方法 7

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

リファレンス

- A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate, Organic Process Research & Development, 2001, 5(6), 604-608

合成方法 8

はんのうじょうけん

リファレンス

- preparation of heterocyclic compounds as 5-HT1c antagonists, China, , ,

合成方法 9

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Triethyl orthoformate ; 120 °C

2.1 Reagents: Potassium ethoxide Solvents: Dimethyl sulfoxide , Dimethylformamide ; 0 °C; 24 h, 40 °C

3.1 Reagents: Potassium hydroxide Solvents: Acetone ; 0 °C; 2 h, rt

2.1 Reagents: Potassium ethoxide Solvents: Dimethyl sulfoxide , Dimethylformamide ; 0 °C; 24 h, 40 °C

3.1 Reagents: Potassium hydroxide Solvents: Acetone ; 0 °C; 2 h, rt

リファレンス

- Synthesis and in Vitro and in Vivo Antitumor Activity of 2-Phenylpyrroloquinolin-4-ones, Journal of Medicinal Chemistry, 2005, 48(9), 3417-3427

合成方法 10

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 5 min, rt

1.2 4 h, rt

1.3 Reagents: Water

1.2 4 h, rt

1.3 Reagents: Water

リファレンス

- Methyl Trifluoroacetate as a Methylation Reagent for N-H, O-H, and S-H Functionalities under Mild Conditions, Asian Journal of Organic Chemistry, 2019, 8(8), 1325-1331

合成方法 11

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C

1.2 14 h, rt

1.3 Reagents: Water ; rt

1.2 14 h, rt

1.3 Reagents: Water ; rt

リファレンス

- Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines, Journal of the American Chemical Society, 2021, 143(25), 9355-9360

合成方法 12

はんのうじょうけん

1.1 Catalysts: Potassium ethoxide

リファレンス

- A new simple procedure for alkylation of nitrogen heterocycles using dialkyl oxalates and alkoxides, Tetrahedron Letters, 1984, 25(18), 1957-60

1-methyl-4-nitro-indole Raw materials

- Ethyl-N-(2-methyl-3-nitrophenyl)formimidate

- 4-nitro-1H-indole

- Methyl trifluoroacetate

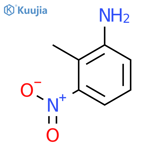

- 2-methyl-3-nitro-aniline

1-methyl-4-nitro-indole Preparation Products

1-methyl-4-nitro-indole 関連文献

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Ping Tong Food Funct., 2020,11, 628-639

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

91482-63-2 (1-methyl-4-nitro-indole) 関連製品

- 61166-05-0(9H-Carbazole,9-methyl-3-nitro-)

- 29906-67-0(1-Methyl-5-nitro-1H-indole)

- 99459-48-0(1-methyl-6-nitro-1H-Indole)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:91482-63-2)1-METHYL-4-NITRO-1H-INDOLE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:91482-63-2)1-methyl-4-nitro-indole

清らかである:99%

はかる:5g

価格 ($):373.0